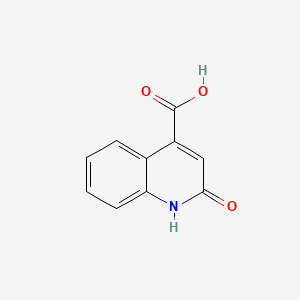

2-Hydroxyquinoline-4-carboxylic acid

説明

2-Hydroxyquinoline-4-carboxylic acid is a natural product found in Papaver somniferum with data available.

特性

IUPAC Name |

2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSHNFBQNVGXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166250 | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-89-8, 84906-81-0 | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15733-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-oxoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q2K479UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Kynurenic Acid Story: From Canine Urine to a Key Modulator of the Nervous System

A Technical Guide on the Discovery and History of Kynurenic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenic acid (KYNA), a metabolite of the essential amino acid L-tryptophan, has journeyed from a curious biochemical footnote to a molecule of significant interest in neuroscience and drug development. Initially dismissed as a mere byproduct of tryptophan metabolism, it is now recognized as a critical endogenous modulator of neurotransmission and immune responses. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and elucidation of the biological functions of kynurenic acid, with a focus on the experimental foundations of our current understanding.

Discovery and Initial Characterization

The story of kynurenic acid begins in the mid-19th century with the pioneering work of the German chemist Justus von Liebig. In 1853, while analyzing the composition of dog urine, Liebig isolated a novel crystalline substance.[1][2][3] He named it "Kynurensäure" (kynurenic acid), a portmanteau of the Greek "kyon" (dog) and "ouron" (urine), reflecting its origin.[2]

Experimental Protocol: Isolation from Dog Urine (Liebig, 1853)

-

Collection and Concentration: Large volumes of canine urine were collected and likely concentrated by evaporation to increase the solute concentration.

-

Precipitation: The concentrated urine was treated with a mineral acid, such as hydrochloric acid, to precipitate uric acid and other less soluble compounds. Kynurenic acid, being more soluble in acidic conditions than uric acid, would have remained in the supernatant.

-

Further Precipitation and Extraction: The pH of the remaining solution was likely adjusted to induce the precipitation of kynurenic acid. This could have been achieved by neutralization or the addition of a different reagent. The crude precipitate would then be collected.

-

Purification: The impure kynurenic acid was then subjected to repeated recrystallization steps, likely from hot water or ethanol, to yield the final pure crystalline product that Liebig characterized.

It wasn't until over half a century later that the chemical structure of this intriguing molecule was unraveled and its metabolic origin was traced back to tryptophan. In 1904, Alexander Ellinger reported the first successful chemical synthesis of kynurenic acid, confirming its structure as 4-hydroxyquinoline-2-carboxylic acid.

Experimental Protocol: First Chemical Synthesis (Ellinger, 1904)

Ellinger's synthesis, published in Berichte der deutschen chemischen Gesellschaft, was a landmark achievement. While the original publication is in German and not widely accessible, the general approach, known as the Combes quinoline synthesis, can be outlined as follows:

-

Condensation: The synthesis likely involved the acid-catalyzed reaction of an aniline with a β-diketone. In this case, aniline would react with diethyl oxalacetate.

-

Cyclization: The intermediate formed from the initial condensation would then undergo an intramolecular cyclization under acidic conditions to form the quinoline ring system.

-

Hydrolysis: The resulting ethyl ester of kynurenic acid would then be hydrolyzed, typically using a strong base followed by acidification, to yield kynurenic acid.

The Dawn of Neuroactivity: Antagonism of Glutamate Receptors

For much of the 20th century, kynurenic acid was considered a biologically inert metabolic end-product. This perception dramatically changed in the early 1980s with the seminal work of M.N. Perkins and T.W. Stone. Their research revealed that kynurenic acid possessed potent neuroactive properties, specifically as an antagonist of excitatory amino acid receptors.

Experimental Protocol: In Vivo Iontophoresis in the Rat Brain (Perkins and Stone, 1982 & 1985)

Perkins and Stone employed the technique of microiontophoresis to directly apply substances onto neurons in the brains of anesthetized rats and observe the effects on neuronal firing. Their publications in Brain Research (1982) and Experimental Neurology (1985) laid the groundwork for our understanding of kynurenic acid's role in the central nervous system. A generalized protocol based on their work is as follows:

-

Animal Preparation: Male rats were anesthetized, typically with a urethane solution, and placed in a stereotaxic frame to ensure precise positioning of the microelectrode assembly. The skull was exposed, and a small burr hole was drilled over the brain region of interest (e.g., cerebral cortex, hippocampus).

-

Microelectrode Assembly: Multi-barreled glass micropipettes were used. One barrel was filled with a concentrated salt solution (e.g., NaCl) for recording extracellular neuronal activity (action potentials). The other barrels were filled with solutions of the compounds to be tested, including kynurenic acid, and various excitatory amino acid agonists like N-methyl-D-aspartate (NMDA), kainate, and quisqualate.

-

Iontophoretic Application: A controlled electrical current was passed through the drug-containing barrels. This caused the charged drug molecules to be ejected from the pipette tip into the immediate vicinity of the recorded neuron. The rate of drug application could be controlled by adjusting the magnitude and duration of the current.

-

Data Acquisition and Analysis: The firing rate of the neuron was continuously monitored. The excitatory effects of the agonists were observed as an increase in the firing rate. Kynurenic acid was then co-applied with the agonists to determine its effect on their excitatory action. A reduction or complete blockade of the agonist-induced firing was indicative of an antagonistic effect. The amount of current required to produce a certain level of excitation or inhibition was used as a semi-quantitative measure of the drug's potency.

These pioneering experiments demonstrated that kynurenic acid could block the excitatory effects of all three known types of ionotropic glutamate receptors: NMDA, AMPA (then known as quisqualate receptors), and kainate receptors.

Quantitative Analysis of Receptor Interactions

Subsequent research focused on quantifying the interaction of kynurenic acid with its various receptor targets. These studies provided crucial data for understanding its physiological and pathological roles.

| Receptor Target | Interaction | IC50 / EC50 | Experimental Model | Reference |

| NMDA Receptor (Glycine Site) | Competitive Antagonist | ~8-15 µM | Patch-clamp on cultured hippocampal neurons | [4][5] |

| α7 Nicotinic Acetylcholine Receptor | Non-competitive Antagonist | ~7 µM | Patch-clamp on cultured hippocampal neurons | [4][5][6] |

| GPR35 (human) | Agonist | 39.2 µM | Calcium mobilization and inositol phosphate production assays | [4] |

| GPR35 (mouse) | Agonist | 10.7 µM | Calcium mobilization and inositol phosphate production assays | [4] |

| GPR35 (rat) | Agonist | 7.4 µM | Calcium mobilization and inositol phosphate production assays | [4] |

| Aryl Hydrocarbon Receptor (human) | Agonist | EC25: 104 nM | Dioxin response element-driven stable reporter cell line | [7] |

| Aryl Hydrocarbon Receptor (mouse) | Agonist | EC25: 10 µM | Dioxin response element-driven stable reporter cell line | [7] |

Key Signaling Pathways Involving Kynurenic Acid

Kynurenic acid exerts its diverse biological effects by modulating several distinct signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key interactions.

Antagonism of Ionotropic Glutamate Receptors

Kynurenic acid's best-characterized role is its broad-spectrum antagonism of ionotropic glutamate receptors, particularly the NMDA receptor. By blocking these receptors, it can reduce neuronal excitability and prevent excitotoxicity.

References

- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Kynurenines, Neuronal Excitotoxicity, and Mitochondrial Oxidative Stress: Role of the Intestinal Flora [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jneurosci.org [jneurosci.org]

- 6. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kynurenic Acid Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Reserves: A Technical Guide to 2-Hydroxyquinoline-4-Carboxylic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 2-hydroxyquinoline-4-carboxylic acid, more commonly known as kynurenic acid (KYNA). Aimed at researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of KYNA in various biological systems, details the experimental protocols for its analysis, and illustrates its primary biosynthetic pathway.

Executive Summary

Kynurenic acid, a metabolite of the essential amino acid L-tryptophan, is an endogenous compound found across diverse natural sources, including plants, animals, and honey. It is recognized for its neuroprotective properties, acting as an antagonist at excitatory amino acid receptors. This guide consolidates current knowledge on the natural occurrence of KYNA, providing a valuable resource for its study and potential therapeutic applications.

Quantitative Distribution of Kynurenic Acid in Natural Sources

The concentration of kynurenic acid varies significantly among different natural sources. The following tables summarize the quantitative data available in the scientific literature, offering a comparative look at its distribution.

Table 1: Kynurenic Acid Content in Plant-Based Sources

| Plant Source | Part Analyzed | Concentration (µg/g) | Reference |

| Flax (Linum usitatissimum) | Seeds | 0.07 - 0.43 (fresh weight) | [1] |

| Stems | ~0.5 (dry weight) | [1] | |

| Roots (hydroponic) | 0.8 (dry weight) | [1] | |

| Hemp (Cannabis sativa) | Roots (hydroponic) | 0.8 (dry weight) | [1] |

| Dandelion (Taraxacum officinale) | Leaves | 0.489 (wet weight) | [2] |

| Flowers | 0.243 (wet weight) | [2] | |

| Roots | 0.063 (wet weight) | [2] | |

| Greater Celandine (Chelidonium majus) | Leaves | 0.283 (wet weight) | [2] |

| Flowers | 0.069 (wet weight) | [2] | |

| Roots | 0.022 (wet weight) | [2] | |

| Common Nettle (Urtica dioica) | Leaves | 0.445 (wet weight) | [2] |

| Flowers | 0.243 (wet weight) | [2] | |

| Roots | 0.063 (wet weight) | [2] | |

| Broccoli (Brassica oleracea) | 0.4184 (wet weight) | ||

| Potato (Solanum tuberosum) | 0.1301 (wet weight) | ||

| Cauliflower (Brassica oleracea) | 0.0473 (wet weight) |

Table 2: Kynurenic Acid Content in Animal-Based Sources and Honey

| Source | Concentration | Reference |

| Chestnut Honey | Up to 682 µg/g | [3] |

| Propolis | 9.6 nmol/g | [3] |

| Poultry Meat (Chicken and Turkey) | 0.004 - 0.138 mg/kg | [4] |

Biosynthesis of Kynurenic Acid

Kynurenic acid is synthesized from L-tryptophan through the kynurenine pathway. This metabolic route is the primary degradation pathway for tryptophan in mammals. The key steps involve the conversion of tryptophan to kynurenine, which is then transaminated to form kynurenic acid.

Figure 1: Biosynthetic pathway of kynurenic acid from L-tryptophan.

Experimental Protocols for Kynurenic Acid Analysis

The accurate quantification of kynurenic acid from natural sources is crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection is a commonly employed method.

Sample Preparation and Extraction

A generalized workflow for the extraction of KYNA from biological samples is outlined below. Specific modifications may be required depending on the matrix.

Figure 2: General workflow for the extraction of kynurenic acid.

Chromatographic Analysis

Method: High-Performance Liquid Chromatography (HPLC)

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm i.d.).[5]

Mobile Phase: A common mobile phase consists of a mixture of a buffer solution and an organic modifier. For instance, 35 mmol/L phosphate buffer (pH 8.0) and methanol (85/15, v/v) containing 35 mmol/L hydrogen peroxide and 10 mmol/L 18-crown-6 has been used.[5]

Detection:

-

Fluorescence Detection: Excitation at ~344-370 nm and emission at ~398-465 nm.[5][6]

-

UV Detection: Wavelengths between 240 nm and 344 nm have been reported.[7]

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a kynurenic acid standard.

Signaling Pathways of Kynurenic Acid

Kynurenic acid exerts its biological effects through interaction with several key receptor targets. Its primary role is as an antagonist of ionotropic glutamate receptors, but it also interacts with other receptors.

Figure 3: Key signaling targets and associated effects of kynurenic acid.

Conclusion

This technical guide provides a foundational resource for understanding the natural occurrence and analysis of this compound (kynurenic acid). The presented data and protocols are intended to facilitate further research into the physiological roles of KYNA and its potential as a therapeutic agent. The diverse distribution of KYNA in nature suggests its importance in various biological systems and offers numerous avenues for future investigation.

References

- 1. Determination of Bioactive Compound Kynurenic Acid in Linum usitatissimum L. [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]

Kynurenic Acid: A Comprehensive Physicochemical and Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Kynurenic acid (KYNA), a metabolite of the essential amino acid tryptophan, is a pivotal endogenous neuromodulator. Its broad-spectrum antagonism at excitatory amino acid receptors and its interaction with other key neuronal targets have positioned it as a molecule of significant interest in neuroscience and drug development. This technical guide provides a detailed overview of the core physicochemical properties of kynurenic acid, standardized experimental protocols for their determination, and a visual representation of its primary signaling pathways.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior. The properties of kynurenic acid are summarized below.

Table 1: General and Physical Properties of Kynurenic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 189.17 g/mol | --INVALID-LINK-- |

| Appearance | Yellow solid / Off-white to tan powder | --INVALID-LINK-- |

| Melting Point | 275 - 280 °C (with decomposition) | --INVALID-LINK-- |

| pKa | ~2.4 (carboxylic acid) | [1] |

| logP (Octanol/Water) | 1.3 (XlogP) | [2] |

Table 2: Solubility of Kynurenic Acid

| Solvent | Solubility | Conditions | Source(s) |

| Water | >28.4 µg/mL | pH 7.4 | [3] |

| DMSO | ~18 mg/mL (95.15 mM) | - | Selleck Chem |

| Ethanol | Insoluble | - | Selleck Chem |

| 0.1 N NaOH | 4 mg/mL | - | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of kynurenic acid.

Table 3: Key Spectroscopic Data for Kynurenic Acid

| Technique | Key Data Points |

| UV-Vis Absorbance | λmax at ~240 nm and ~330-344 nm in acidic/neutral solutions.[4][5] |

| ¹H NMR (D₂O, pH 7.4) | δ (ppm): 7.94 (d), 7.64 (d), 7.56 (t), 7.36 (t), 6.68 (s).[6] |

| ¹³C NMR (D₂O, pH 7.4) | δ (ppm): 183.2, 169.4, 147.8, 141.3, 135.9, 127.8, 126.9, 126.6, 121.7, 110.7.[6][7] |

| Mass Spectrometry (ESI-MS/MS) | Precursor Ion [M+H]⁺: m/z 190. Key Fragment Ions: m/z 144, 116.[3] |

Key Signaling Pathways

Kynurenic acid exerts its biological effects by interacting with multiple receptors. It is primarily known as a broad-spectrum antagonist of ionotropic glutamate receptors. It also antagonizes the α7 nicotinic acetylcholine receptor (α7-nAChR) and, in contrast, acts as an agonist on the G protein-coupled receptor 35 (GPR35).

References

- 1. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]

- 6. bmse000410 Kynurenic Acid at BMRB [bmrb.io]

- 7. hmdb.ca [hmdb.ca]

The Crystalline Architecture of 2-Hydroxyquinoline-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Structural and Biological Landscape of a Promising Heterocyclic Compound

This technical guide provides a comprehensive overview of the crystal structure of 2-hydroxyquinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Due to its tautomeric nature, this compound primarily exists in its more stable keto form, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The crystallographic data presented herein pertains to the monohydrate of this keto tautomer, offering crucial insights into its three-dimensional structure, intermolecular interactions, and potential as a scaffold for novel therapeutics. The compound's known biological activities, including its role as a potential topoisomerase inhibitor, are also discussed.

Crystallographic Analysis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Monohydrate

The definitive three-dimensional arrangement of atoms in 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate has been elucidated by single-crystal X-ray diffraction. The crystal structure reveals a monoclinic system with the space group P2/n.[1] The asymmetric unit is comprised of two independent molecules of the quinolone derivative and two water molecules, one of which exhibits disorder over two positions.[1] The crystal packing is stabilized by a network of O—H⋯O and N—H⋯O hydrogen bonds, which form stepped sheets.[1]

Crystal Data and Structure Refinement

The crystallographic data provides the fundamental parameters of the unit cell and the conditions under which the structure was determined and refined.

| Parameter | Value[1] |

| Empirical Formula | C₁₀H₉NO₄ |

| Formula Weight | 207.19 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| Unit Cell Dimensions | |

| a | 20.3060(8) Å |

| b | 3.7215(1) Å |

| c | 24.996(1) Å |

| α | 90° |

| β | 98.582(2)° |

| γ | 90° |

| Volume | 1869.3(1) ų |

| Z | 8 |

| Calculated Density | 1.470 Mg/m³ |

| Absorption Coefficient | 0.996 mm⁻¹ |

| F(000) | 864 |

Intermolecular Interactions

The stability of the crystal lattice is significantly influenced by hydrogen bonding. The carboxyl groups, keto groups, and lattice water molecules participate in O—H⋯O hydrogen bonds, creating stepped sheets that are further linked by pairwise N—H⋯O interactions.[1] This intricate network of non-covalent interactions dictates the packing of the molecules in the solid state and can influence the compound's physicochemical properties, such as solubility and dissolution rate.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate can be achieved through the reaction of isatin with malonic acid.[1]

Procedure:

-

A solution of isatin (2 g, 13.6 mmol) and malonic acid (1.4 g, 13.6 mmol) in 30 ml of acetic acid is prepared.

-

Sodium acetate (0.11 g, 1.36 mmol) is added to the solution.

-

The reaction mixture is refluxed for 24 hours.

-

After cooling, 100 ml of an ice-water mixture is added to precipitate the product.

-

The resulting precipitate is recrystallized from water to yield colorless crystals of the title compound.[1]

An alternative synthetic route involves the oxidation of 2-hydroxy-4-halogenomethyl-quinoline with alkaline hydrogen peroxide, followed by acidification.[2][3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the use of single-crystal X-ray diffraction techniques.

Methodology:

-

A suitable single crystal of the compound is mounted on a diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

-

The diffraction pattern is collected as a series of frames while the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[1]

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[4] Of particular interest to drug development professionals is its potential to act as a topoisomerase inhibitor.[5]

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[6] Inhibitors of these enzymes can lead to the accumulation of DNA strand breaks, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells. The quinolone scaffold is known to interact with the DNA-topoisomerase complex.

The proposed mechanism of action involves the stabilization of the covalent complex between topoisomerase and DNA. This prevents the re-ligation of the DNA strand, leading to double-strand breaks and the activation of DNA damage response pathways, which can culminate in programmed cell death.

Conclusion

The crystal structure of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate provides a foundational understanding of the solid-state properties of this important heterocyclic compound. The detailed knowledge of its three-dimensional architecture, coupled with established synthetic protocols and insights into its biological mechanism of action, offers a robust platform for the rational design of novel derivatives with enhanced therapeutic potential. For researchers in drug discovery and development, this compound represents a promising scaffold for the creation of new agents targeting a range of diseases, from bacterial infections to cancer. Further investigation into the structure-activity relationships of this class of molecules is warranted to fully exploit their therapeutic capabilities.

References

- 1. Crystal structure and Hirshfeld surface analysis of hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. 2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3- | CID 4132142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

Endogenous Synthesis and Bioactivity of Kynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis, metabolism, and biological activities of kynurenic acid (KYNA), a critical neuroactive metabolite of the tryptophan catabolism kynurenine pathway. Initially misidentified in the query as 2-hydroxyquinoline-4-carboxylic acid, the correct endogenous molecule of interest is its isomer, 4-hydroxyquinoline-2-carboxylic acid, commonly known as kynurenic acid. This document details the biosynthetic cascade leading to KYNA formation, the enzymes governing this pathway, and its subsequent signaling roles through the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR). Furthermore, this guide presents quantitative data on KYNA concentrations in various biological matrices, outlines detailed experimental protocols for its quantification, and provides visual representations of its metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Kynurenic acid (KYNA) is a pleiotropic molecule derived from the metabolism of the essential amino acid L-tryptophan.[1][2] Over 95% of L-tryptophan that is not utilized for protein synthesis is catabolized through the kynurenine pathway.[3][4] KYNA, a terminal product of one of the pathway's branches, was once considered a mere metabolic byproduct.[5] However, extensive research has unveiled its significant roles in neuromodulation, immunomodulation, and cellular homeostasis.[1][4] Dysregulation of the kynurenine pathway and altered KYNA levels have been implicated in a spectrum of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[2][6] This guide serves as a technical resource, consolidating current knowledge on the endogenous synthesis of KYNA and its associated biological functions.

Biosynthesis of Kynurenic Acid via the Kynurenine Pathway

The synthesis of KYNA is intricately linked to the kynurenine pathway, a multi-step enzymatic cascade. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1][3] N-formylkynurenine is subsequently hydrolyzed to L-kynurenine by formamidase.[3] L-kynurenine then stands at a critical metabolic juncture, where it can be directed down three distinct enzymatic routes.[3][7] One of these routes leads to the irreversible transamination of L-kynurenine to form KYNA, a reaction catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs).[1][8]

The key enzymes involved in the kynurenine pathway leading to KYNA are:

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, its activity is regulated by tryptophan levels and corticosteroids.[3][9]

-

Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in extrahepatic tissues and immune cells, its expression is induced by pro-inflammatory stimuli like interferon-gamma (IFN-γ).[1][3]

-

Formamidase: Catalyzes the conversion of N-formylkynurenine to L-kynurenine.[3]

-

Kynurenine Aminotransferases (KATs): A group of four enzymes (KAT I, KAT II, KAT III, KAT IV) that catalyze the transamination of L-kynurenine to KYNA.[8] KAT II is considered the primary enzyme responsible for KYNA synthesis in the mammalian brain.[4][7]

Visualizing the Biosynthetic Pathway

Quantitative Data of Kynurenic Acid

The concentration of KYNA varies significantly across different biological tissues and fluids. These levels can be influenced by factors such as age, diet, and disease state. The following table summarizes reported concentrations of KYNA in human biological samples.

| Biological Matrix | Concentration Range | Reference(s) |

| Serum/Plasma | 25 - 54 nM | [5][10] |

| Cerebrospinal Fluid (CSF) | 2.8 - 3.5 nM (in Alzheimer's patients) | [11] |

| 19 nM (in controls) | [11] | |

| Saliva | ~3.17 nM | [12] |

| Urine | 4 - 40 µM | [12] |

| Kidney | ~0.815 µM | [12] |

| Intestinal Mucus (Ileum) | ~16.1 µM | [12] |

Experimental Protocols for Kynurenic Acid Quantification

Accurate quantification of KYNA is crucial for understanding its physiological and pathological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation from Serum/Plasma

-

Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled KYNA).[13]

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Method for KYNA Quantification

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.[13]

-

Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is commonly employed.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor-to-product ion transitions for KYNA and its internal standard are monitored.

-

Signaling Pathways of Kynurenic Acid

KYNA exerts its biological effects by interacting with specific cellular receptors. The two primary signaling pathways identified are mediated by the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[1][14]

GPR35 Signaling Pathway

GPR35 is expressed in various tissues, including immune cells and the gastrointestinal tract.[15] Activation of GPR35 by KYNA can lead to diverse downstream effects, including the modulation of inflammatory responses.[14][16] The signaling cascade can involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of intracellular calcium concentrations.[8]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism and immune responses.[1][17] KYNA has been identified as an endogenous ligand for AhR.[1] Upon binding to KYNA, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT).[2] This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Conclusion

Kynurenic acid, an endogenous metabolite of the kynurenine pathway, is a multifaceted signaling molecule with profound implications for neuronal function and immune regulation. A thorough understanding of its biosynthesis, accurate quantification in biological systems, and detailed knowledge of its signaling pathways are paramount for advancing research and developing novel therapeutic strategies targeting the kynurenine pathway in a variety of diseases. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to facilitate further investigation into the complex biology of kynurenic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 5. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]

- 9. A High-performance Liquid Chromatography Measurement of Kynurenine and Kynurenic Acid: Relating Biochemistry to Cognition and Sleep in Rats [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional metabolomics reveal the role of AHR/GPR35 mediated kynurenic acid gradient sensing in chemotherapy-induced intestinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Kynurenic Acid in Potatoes and Honey: A Technical Guide for Researchers

[TOC]

Executive Summary

Kynurenic acid (KYNA), a tryptophan metabolite, is an endogenous antagonist of ionotropic glutamate receptors and the alpha 7 nicotinic acetylcholine receptor, exhibiting anticonvulsant and neuroprotective properties. Its presence in common food sources such as potatoes and honey has garnered significant interest within the scientific community, particularly for its potential neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the quantitative data available on KYNA concentrations in potatoes and honey, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource to support further investigation into the therapeutic potential of dietary KYNA.

Quantitative Analysis of Kynurenic Acid in Food Sources

The concentration of kynurenic acid varies significantly across different varieties of potatoes and types of honey. The following tables summarize the quantitative data from multiple studies, providing a comparative overview of KYNA levels.

Table 1: Kynurenic Acid (KYNA) Concentration in Potatoes (Solanum tuberosum)

| Potato Variety/Product | KYNA Concentration (μg/g dry weight) | KYNA Concentration (μg/g wet weight) | KYNA Concentration (nmol/g) | Reference(s) |

| 16 studied varieties (range) | 0.239 - 3.240 | - | - | [1][2] |

| Finezja, Justa, Milek | Highest content among 16 varieties | - | - | [1] |

| Aruba, Benek, Zagloba | Lowest content among 16 varieties | - | - | [1] |

| Ismena (yellow-flesh) | - | 0.226 | - | [3] |

| Provita (purple-flesh) | - | 0.683 | - | [3] |

| Generic Potato | - | 0.04 - 0.65 | 0.7 | [4][5][6] |

| Sweet Potato | 0.024 | - | - | [1] |

| French Fries | 0.100 - 0.646 | - | - | [1][2] |

| Potato Crisps | 0.478 - 0.576 | - | - | [1][2] |

| Potato Flour | Lower than potato tubers | - | - | [1] |

Table 2: Kynurenic Acid (KYNA) Concentration in Honey (from Apis mellifera)

| Honey Type | KYNA Concentration (μg/g) | KYNA Concentration (nmol/g) | Reference(s) |

| Various Types (range) | - | 1.0 - 4.8 | [4][5][6] |

| Chestnut (mean) | 682 | - | [7] |

| Chestnut (range) | 327.8 - 1015.7 | - | [7] |

| Linden (range) | 24.6 - 188.7 | - | [7] |

| Spruce (range) | 8.0 - 8.9 | - | [7] |

| Acacia (range) | 0.7 - 5.3 | - | [7] |

| Silver Fir (range) | 1.4 - 2.2 | - | [7] |

| Forest (range) | 1.4 - 194.2 | - | [7] |

| Flower (range) | 0.8 - 397.7 | - | [7] |

Experimental Protocols for Kynurenic Acid Quantification

The accurate quantification of KYNA in complex food matrices like potatoes and honey requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

A critical step for accurate quantification is the efficient extraction of KYNA from the food matrix while minimizing interferences.

3.1.1 For Potatoes and Potato Products:

-

Homogenization: Weigh a representative sample of the potato tuber (cleaned and ground) or potato product. Add distilled water (e.g., in a 1:4 w/v ratio) and homogenize the sample.[6]

-

Protein Precipitation: To a 1 ml aliquot of the homogenate, add 100 µl of 2.4 N trichloroacetic acid to precipitate proteins.[6]

-

Centrifugation: Centrifuge the mixture (e.g., at 4,000 rpm for 5 minutes) to pellet the denatured proteins.[6]

-

Supernatant Collection: Carefully collect the supernatant, which contains the KYNA, for further purification or direct analysis.[6]

3.1.2 For Honey:

-

Dissolution: Dissolve a known weight of honey (e.g., 1 g) in ultrapure water or a suitable buffer.

-

Extraction (if necessary): For cleaner samples, particularly for LC-MS/MS analysis, a solid-phase extraction (SPE) step can be employed to isolate and concentrate KYNA.[7] Mixed-mode polymeric cartridges are often used for this purpose.

Chromatographic Analysis

3.2.1 High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A common mobile phase consists of 50 mM sodium acetate and 250 mM zinc acetate (pH 6.2) with 5% acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detection with an excitation wavelength of 344 nm and an emission wavelength of 398 nm.

3.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A C18 reverse-phase column (e.g., Kinetex® 2.6 µm C18 100 Å, 150 × 4.6 mm).[1]

-

Mobile Phase: A gradient elution is often used. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: acetonitrile.[1]

-

Flow Rate: A typical flow rate is 0.7 mL/min.[1]

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of KYNA, ensuring high selectivity and sensitivity.

Signaling Pathways Modulated by Kynurenic Acid

Dietary kynurenic acid can be absorbed from the digestive system and is known to interact with several key signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) and the G protein-coupled receptor 35 (GPR35).[5][8] These interactions are central to its observed immunomodulatory and neuroprotective effects.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

KYNA is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR).[4] The activation of AhR by KYNA initiates a signaling cascade that influences immune responses and inflammation.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Kynurenic Acid.

GPR35 Signaling Pathway

Kynurenic acid is also an agonist for the G protein-coupled receptor 35 (GPR35), which is predominantly expressed in immune cells and the gastrointestinal tract.[5][9] Activation of GPR35 by KYNA can lead to downstream signaling events that modulate cellular function.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Potato- An Important Source of Nutritional Kynurenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional metabolomics reveal the role of AHR/GPR35 mediated kynurenic acid gradient sensing in chemotherapy-induced intestinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | GPR35 binds kynurenic acid [reactome.org]

Spectroscopic Properties of 2-Hydroxyquinoline-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-4-carboxylic acid (2,4-HQCA) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. A key feature of 2,4-HQCA is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (2-oxo-1,2-dihydroquinoline-4-carboxylic acid). This tautomerism profoundly influences its physicochemical and spectroscopic properties, which are crucial for its characterization, and understanding its interactions with biological targets. This guide provides a comprehensive overview of the spectroscopic properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Tautomerism

This compound predominantly exists as its keto tautomer, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, in both solid and solution phases. This preference is driven by the greater thermodynamic stability of the cyclic amide (lactam) structure. Spectroscopic techniques are pivotal in elucidating and confirming the dominant tautomeric form.

Spectroscopic Data

The spectroscopic properties of this compound are summarized below. The data primarily reflects the predominant 2-oxo-1,2-dihydroquinoline-4-carboxylic acid tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2,4-HQCA. The chemical shifts are sensitive to the electronic environment of the nuclei and provide definitive evidence for the keto-enol tautomerism.

Table 1: 1H NMR Spectroscopic Data for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| H3 | ~6.55 | d | DMSO-d6 |

| H5 | ~7.63 | dd | DMSO-d6 |

| H6 | ~7.23 | dd | DMSO-d6 |

| H7 | ~7.44 | dd | DMSO-d6 |

| NH | ~11.87 | br s | DMSO-d6 |

| COOH | 10-13 | br s | DMSO-d6 |

Note: The exact chemical shifts can vary depending on the concentration and specific experimental conditions. The broad singlet for the NH and COOH protons is characteristic and indicative of exchangeable protons.

Table 2: 13C NMR Spectroscopic Data for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C2 (C=O) | ~162.0 | DMSO-d6 |

| C3 | ~122.7 | DMSO-d6 |

| C4 | ~140.2 | DMSO-d6 |

| C4a | ~120.8 | DMSO-d6 |

| C5 | ~126.0 | DMSO-d6 |

| C6 | ~121.6 | DMSO-d6 |

| C7 | ~124.0 | DMSO-d6 |

| C8 | ~136.6 | DMSO-d6 |

| C8a | ~132.0 | DMSO-d6 |

| COOH | 165-185 | DMSO-d6 |

Note: The downfield chemical shift of the C2 carbon confirms the presence of a carbonyl group, which is characteristic of the keto tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 2,4-HQCA is characterized by absorption bands corresponding to the carboxylic acid and the quinolone ring system.

Table 3: Key IR Absorption Bands for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

| Functional Group | Wavenumber (cm-1) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad |

| N-H stretch (lactam) | ~3144 | Medium |

| C=O stretch (lactam) | ~1660-1630 | Strong |

| C=O stretch (carboxylic acid) | 1760-1690 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (carboxylic acid) | 1320-1210 | Medium |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption spectrum is influenced by the conjugated π-system of the quinoline ring.

Table 4: UV-Visible Absorption Data for this compound Derivatives

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Chloroform | 250-300 | Data not readily available |

| Methanol | Data not readily available | Data not readily available |

| DMSO | Data not readily available | Data not readily available |

Note: The UV-Vis spectrum typically shows multiple absorption bands arising from π→π transitions within the aromatic system.[1] The exact absorption maxima and molar absorptivity are dependent on the solvent and pH.*

Fluorescence Spectroscopy

This compound and its derivatives possess interesting fluorescence properties, making them useful as fluorescent probes and labels.[2] The emission properties are also highly dependent on the solvent environment.

Table 5: Fluorescence Properties of 2-Hydroxyquinoline Derivatives

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Various | Data not readily available | Data not readily available | Data not readily available |

Note: The fluorescence of quinoline derivatives can be influenced by factors such as solvent polarity, pH, and the presence of metal ions.[3] The Stokes shift (the difference between the excitation and emission maxima) can provide insights into the excited-state dynamics of the molecule.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional 1H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

-

Process and reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm-1.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1).

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., methanol, DMSO, or chloroform).

-

Prepare a series of dilutions from the stock solution. The absorbance of the solutions should ideally be within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Data Acquisition:

-

Use matched quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Record the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

Objective: To characterize the fluorescence emission and excitation properties.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and an emission detector.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Data Acquisition:

-

Emission Spectrum: Set the excitation wavelength (typically at or near the absorption maximum) and scan a range of emission wavelengths.

-

Excitation Spectrum: Set the emission wavelength at the observed emission maximum and scan a range of excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

Record the spectra using appropriate slit widths to balance signal intensity and spectral resolution.

-

Biological Relevance and Signaling Pathways

Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly in oncology. One area of interest is their ability to inhibit histone deacetylases (HDACs) and sirtuins (SIRTs), which are enzymes that play crucial roles in gene regulation and cell cycle control.[4] For instance, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial sirtuin.[4] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.

The following diagram illustrates a simplified workflow for a fluorescence-based assay to screen for inhibitors of deacetylase enzymes like SIRT3.

Caption: Workflow for a deacetylase inhibition assay.

The following diagram depicts a simplified signaling pathway illustrating the role of SIRT3 and the effect of its inhibition.

Caption: Inhibition of SIRT3 by a 2,4-HQCA derivative.

Conclusion

The spectroscopic properties of this compound are fundamentally linked to its tautomeric nature. A thorough understanding of its NMR, IR, UV-Vis, and fluorescence spectra is indispensable for its unambiguous identification and for elucidating its interactions in biological systems. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile and promising class of compounds. Further investigation into the photophysical properties and the exploration of its derivatives as modulators of key signaling pathways will continue to be a fertile area of research.

References

Methodological & Application

Application Notes and Protocols: 2-Hydroxyquinoline-4-carboxylic Acid in Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-4-carboxylic acid is a versatile heterocyclic compound with significant potential in various fields of fluorescence spectroscopy. Its rigid structure and the presence of both a hydroxyl and a carboxylic acid group facilitate strong fluorescence properties and the ability to chelate metal ions.[1][2] These characteristics make it a valuable tool for researchers in analytical chemistry, cellular biology, and drug discovery. The fluorescence of 2-hydroxyquinoline derivatives is often modulated by mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).[3] This document provides detailed application notes and experimental protocols for the use of this compound in metal ion sensing and as a probe in cancer research, specifically in the context of DNA topoisomerase II and histone deacetylase (HDAC) inhibition.[4]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇NO₃ | [5] |

| Molecular Weight | 189.17 g/mol | [5] |

| Appearance | Light orange to yellow to green powder/crystal | [6] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF.[3] |

Application I: Fluorescent Sensing of Metal Ions

The quinoline scaffold is a well-established chelating agent, and its derivatives are widely used as fluorescent sensors for various metal ions.[8] The interaction of this compound with metal ions can lead to a significant change in its fluorescence properties, often resulting in a "turn-on" fluorescence response. This phenomenon is frequently attributed to the inhibition of non-radiative decay pathways upon complexation.

Quantitative Data for Metal Ion Sensing

| Complex | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Emission Maxima (nm) |

| Eu(Hhqc)₃(TEL) | 0.011 | 2.22 ms | 580, 592, 613, 654, 702 |

| Eu(Hhqc)₃(TPL) | 0.019 | 3.29 ms | 580, 592, 613, 654, 702 |

| Eu(Hhqc)₃(TBL) | 0.028 | 3.31 ms | 580, 592, 613, 654, 702 |

| Hhqc represents the deprotonated form of this compound. TEL: triethylamine, TPL: tripropylamine, TBL: tributylamine.[9] |

Experimental Protocol: Fluorescence Titration of Metal Ions

This protocol describes a general procedure for determining the affinity and stoichiometry of this compound for a specific metal ion.

Materials:

-

This compound

-

Anhydrous DMSO or other suitable polar solvent

-

Metal salt (e.g., ZnCl₂, AlCl₃)

-

Buffer solution (e.g., Tris-HCl, HEPES)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the metal salt in deionized water or a suitable buffer.

-

-

Fluorescence Titration:

-

In a quartz cuvette, prepare a solution of this compound at a fixed concentration (e.g., 10 µM) in the desired buffer.

-

Record the initial fluorescence emission spectrum. The excitation wavelength should be determined by first running an excitation scan.

-

Incrementally add small aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2).

-

The stoichiometry of the complex can be determined using a Job's plot.[10][11][12]

-

Visualization of Experimental Workflow

Caption: Workflow for fluorescence titration of metal ions.

Application II: Probing Enzyme Activity in Cancer Research

Derivatives of this compound have been investigated as inhibitors of DNA topoisomerase II and histone deacetylases (HDACs), both of which are important targets in cancer therapy. Fluorescence-based assays are commonly used to screen for and characterize the activity of such inhibitors.

DNA Topoisomerase II Inhibition Assay

Principle: DNA topoisomerase II relaxes supercoiled DNA. A common fluorescence-based assay utilizes a fluorescently labeled DNA substrate. When the enzyme is active, the DNA is relaxed, leading to a change in a measurable property, such as fluorescence polarization or accessibility to an intercalating dye. Inhibitors of the enzyme will prevent this change.

General Protocol Outline:

-

Reaction Setup: In a microplate well, combine the supercoiled DNA substrate, assay buffer, and the test compound (this compound at various concentrations).

-

Enzyme Addition: Initiate the reaction by adding purified DNA topoisomerase II enzyme.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Signal Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The specific detection method will depend on the assay kit used (e.g., fluorescence polarization, intercalating dye).

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition Assay

Principle: HDACs remove acetyl groups from histones. A common fluorogenic assay uses a substrate containing an acetylated lysine residue linked to a fluorescent reporter. HDAC activity deacetylates the lysine, making it susceptible to cleavage by a developing enzyme (e.g., trypsin), which releases the fluorophore and generates a fluorescent signal. Inhibitors will prevent this increase in fluorescence.

General Protocol Outline:

-

Reaction Setup: In a microplate well, combine the HDAC enzyme, assay buffer, and the test compound (this compound at various concentrations).

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the developing solution containing the protease to stop the HDAC reaction and initiate cleavage of the deacetylated substrate. Incubate for a further 15-30 minutes.

-

Signal Detection: Measure the fluorescence intensity using a plate reader (typically with excitation around 360 nm and emission around 460 nm for AMC-based substrates).

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway Visualizations

Caption: Inhibition of DNA Topoisomerase II.

Caption: Inhibition of Histone Deacetylase.

Application III: Cellular Imaging

Quinoline-based fluorescent probes are valuable for live-cell imaging due to their ability to cross cell membranes and their sensitivity to the intracellular environment.[13][14] Derivatives of 2-hydroxyquinoline can be designed to target specific organelles or to respond to changes in intracellular ion concentrations.

General Protocol for Live-Cell Imaging

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

This compound or a suitable fluorescent derivative

-

Anhydrous DMSO

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Confocal or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a 1-10 mM stock solution of the quinoline probe in anhydrous DMSO. Dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free cell culture medium.

-

Cell Staining:

-

Remove the culture medium from the cells and wash them once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Image the cells using a confocal or fluorescence microscope with the appropriate excitation and emission filters for the quinoline probe.

-

Visualization of Cellular Imaging Workflow

Caption: Workflow for live-cell fluorescence imaging.

Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize the experimental conditions for their specific applications and instrumentation. Safety precautions should be taken when handling all chemical reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [anshulchemicals.com]

- 3. This compound | 15733-89-8 | FH44004 [biosynth.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 15733-89-8 | TCI AMERICA [tcichemicals.com]

- 7. This compound 97 84906-81-0 [sigmaaldrich.com]

- 8. Buy this compound | 15733-89-8 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Hydroxyquinoline-4-carboxylic Acid (Kynurenic Acid) as a Biomarker for Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-4-carboxylic acid, more commonly known as Kynurenic Acid (KYNA), is a metabolite of the essential amino acid tryptophan, produced via the kynurenine pathway. Emerging evidence has implicated KYNA in the pathophysiology of several neurological and psychiatric disorders. Its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR) positions it as a critical modulator of glutamatergic and cholinergic neurotransmission. Altered levels of KYNA in the central nervous system and peripheral circulation have been observed in patients with Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia, highlighting its potential as a valuable biomarker for diagnosis, prognosis, and monitoring of disease progression and therapeutic response.

These application notes provide a comprehensive overview of KYNA's role in these disorders, summarize quantitative data on its levels in patient populations, and offer detailed protocols for its quantification in biological samples.

Data Presentation: Kynurenic Acid Levels in Neurological Disorders

The following tables summarize the reported concentrations of Kynurenic Acid in the cerebrospinal fluid (CSF), plasma, and brain tissue of patients with various neurological disorders compared to healthy controls. These values are compiled from multiple studies and are presented as mean ± standard deviation (SD) or standard error of the mean (SEM), with the units specified.

Table 1: Kynurenic Acid (KYNA) Levels in Alzheimer's Disease

| Biological Matrix | Patient Group | KYNA Concentration | Control Group Concentration | Reference(s) |

| CSF | Mild Cognitive Impairment (MCI) | 9.8 ± 6.9 µg/L | 3.9 ± 2.9 µg/L | [1] |

| CSF | Mild Alzheimer's Disease | 11.1 ± 7.2 µg/L | 3.9 ± 2.9 µg/L | [1] |

| CSF | Moderate-Severe Alzheimer's Disease | 10.5 ± 7.4 µg/L | 3.9 ± 2.9 µg/L | [1] |

| CSF | Alzheimer's Disease (Female) | 3.42 ± 0.30 nM | 2.92 ± 0.39 nM | [2] |

| CSF | Alzheimer's Disease (Male) | 2.39 ± 0.26 nM | 2.75 ± 0.33 nM | [2] |

Table 2: Kynurenic Acid (KYNA) Levels in Parkinson's Disease

| Biological Matrix | Patient Group | KYNA Concentration | Control Group Concentration | Reference(s) |

| CSF | Parkinson's Disease | Significantly decreased | - | [3] |

| Brain (Frontal Cortex) | Parkinson's Disease (L-dopa treated) | Significantly reduced | - | [4] |

| Brain (Putamen) | Parkinson's Disease (L-dopa treated) | Reduced | - | [4] |

| Plasma | Parkinson's Disease | Lower KYNA/L-kynurenine ratio | - | [5] |

Table 3: Kynurenic Acid (KYNA) Levels in Huntington's Disease

| Biological Matrix | Patient Group | KYNA Concentration | Control Group Concentration | Reference(s) |

| CSF | Premanifest HD | No significant difference | No significant difference | [6][7] |

| CSF | Manifest HD | No significant difference | No significant difference | [6][7] |

| Plasma | Premanifest HD | No significant difference | No significant difference | [6][7] |

| Plasma | Manifest HD | No significant difference | No significant difference | [6][7] |

| Brain (Cerebral Cortex) | Huntington's Disease | Significant reductions in 5 of 6 regions | - | [8] |

Table 4: Kynurenic Acid (KYNA) Levels in Schizophrenia

| Biological Matrix | Patient Group | KYNA Concentration | Control Group Concentration | Reference(s) |

| CSF | Schizophrenia | 2.03 ± 0.23 nM | 1.36 ± 0.08 nM | [9][10][11] |

| CSF | Schizophrenia | 1.67 ± 0.27 nM | 0.97 ± 0.07 nM | [12] |

Experimental Protocols

Protocol 1: Quantification of Kynurenic Acid in CSF and Plasma by HPLC with Fluorescence Detection

This protocol is adapted from methodologies described for the analysis of KYNA in biological fluids.[6][8][13][14][15]

1. Sample Preparation:

-

Cerebrospinal Fluid (CSF):

-

Thaw CSF samples on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Transfer the supernatant to a new microcentrifuge tube.

-

For direct injection, some methods allow for direct analysis of the supernatant.[13]

-

For protein precipitation, add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to the CSF supernatant.

-

Vortex for 30 seconds and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for HPLC analysis.

-

-

Plasma:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

2. HPLC-Fluorescence Detection System:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: 50 mM sodium acetate buffer (pH 6.2) with 5-10% acetonitrile. The exact percentage of acetonitrile may need to be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Fluorescence Detector Settings: Excitation wavelength of 344 nm and an emission wavelength of 398 nm. Some methods utilize a post-column derivatization with zinc acetate to enhance fluorescence, with excitation at 370 nm and emission at 465 nm.

3. Quantification:

-

Prepare a standard curve of KYNA in the mobile phase at concentrations ranging from sub-nanomolar to micromolar levels.

-

Analyze the standards and samples using the HPLC method described above.

-

Quantify the KYNA concentration in the samples by comparing their peak areas to the standard curve.

Protocol 2: Quantification of Kynurenic Acid in Brain Tissue by LC-MS/MS

This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for KYNA analysis in brain tissue.[9][12]

1. Sample Preparation:

-

Weigh the frozen brain tissue sample (approximately 50-100 mg).

-

Add 5 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid).

-

Homogenize the tissue on ice using a sonicator or a mechanical homogenizer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the KYNA.

-

For solid-phase extraction (SPE) cleanup (optional but recommended for cleaner samples):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute KYNA with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

2. LC-MS/MS System:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 or other suitable reverse-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient from low to high percentage of mobile phase B to elute KYNA and separate it from other matrix components. The specific gradient profile should be optimized.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Kynurenic Acid: Precursor ion (m/z) 190.0 -> Product ion (m/z) 144.0

-

Internal Standard (e.g., d5-Kynurenic Acid): Precursor ion (m/z) 195.0 -> Product ion (m/z) 149.0

-

3. Quantification:

-